Cas no 1261662-89-8 (4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine)

4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by its unique trifluoromethoxy and trifluoromethyl substituents, which enhance its electronic and steric properties. The presence of these electron-withdrawing groups contributes to its stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural features are particularly useful in the development of bioactive compounds, where fluorinated moieties often improve metabolic stability and binding affinity. The methoxy group further modulates its electronic profile, allowing for fine-tuning in synthetic applications. This compound is suited for use in cross-coupling reactions, heterocyclic chemistry, and as a building block for advanced molecular frameworks.
4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine structure
1261662-89-8 structure
商品名:4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine
CAS番号:1261662-89-8
MF:C14H9F6NO2
メガワット:337.217184782028
CID:4987311

4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine
    • インチ: 1S/C14H9F6NO2/c1-22-12-6-10(21-7-9(12)13(15,16)17)8-4-2-3-5-11(8)23-14(18,19)20/h2-7H,1H3
    • InChIKey: RELAWGHMDAXKPW-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CN=C(C=C1OC)C1C=CC=CC=1OC(F)(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 386
  • トポロジー分子極性表面積: 31.4
  • 疎水性パラメータ計算基準値(XlogP): 4.6

4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013003079-250mg
4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine
1261662-89-8 97%
250mg
$494.40 2023-09-03
Alichem
A013003079-1g
4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine
1261662-89-8 97%
1g
$1445.30 2023-09-03
Alichem
A013003079-500mg
4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine
1261662-89-8 97%
500mg
$806.85 2023-09-03

4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine 関連文献

4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridineに関する追加情報

Introduction to 4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine (CAS No. 1261662-89-8) and Its Applications in Modern Chemical Biology

4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine, identified by its CAS number 1261662-89-8, is a sophisticated organic compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including methoxy, trifluoromethoxy, and trifluoromethyl substituents, imparts unique chemical properties that make it a valuable scaffold for drug discovery and molecular design.

The structural configuration of 4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine is characterized by a pyridine core flanked by electron-withdrawing and electron-donating groups. The methoxy group at the 4-position and the trifluoromethyl group at the 5-position contribute to the compound's lipophilicity and metabolic stability, while the trifluoromethoxy substituent on the phenyl ring enhances its interaction with biological targets. Such structural features are often exploited in medicinal chemistry to optimize binding affinity, selectivity, and pharmacokinetic profiles.

In recent years, this compound has been extensively studied for its potential role in modulating various biological pathways. One of the most compelling areas of research involves its application as an intermediate in the synthesis of small-molecule inhibitors targeting kinases and other enzymes implicated in cancer progression. The pyridine scaffold is particularly amenable to modifications that can fine-tune binding interactions with protein active sites, making it an attractive platform for structure-based drug design.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine with high precision. Molecular dynamics simulations and virtual screening techniques have been employed to identify derivatives with enhanced potency and reduced off-target effects. These computational approaches have accelerated the discovery process, allowing for rapid optimization of lead compounds before experimental validation.

The pharmaceutical industry has also shown interest in this compound due to its potential as a building block for next-generation therapeutics. Its structural versatility allows for facile derivatization, enabling chemists to explore a wide spectrum of analogs with tailored biological activities. For instance, replacing the trifluoromethyl group with other halogenated or alkylated moieties can alter the compound's pharmacokinetic properties, such as solubility and bioavailability.

Another promising application lies in its use as a ligand in biochemical assays designed to investigate enzyme function and substrate specificity. The unique electronic environment created by the combination of methoxy, trifluoromethoxy, and trifluoromethyl groups facilitates selective interactions with target enzymes, making it an effective tool for high-throughput screening campaigns. Such assays are crucial for identifying novel drug candidates and understanding the mechanisms of action of existing therapeutics.

The synthesis of 4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine presents both challenges and opportunities for synthetic chemists. While traditional methods involving multi-step functionalization can be complex, recent innovations in catalytic processes have streamlined its preparation. Transition-metal-catalyzed cross-coupling reactions, for example, have enabled efficient construction of the pyridine core and attachment of substituents with high regioselectivity. These advances have not only improved yield but also reduced waste generation, aligning with green chemistry principles.

The compound's stability under various conditions has also been a subject of investigation. Studies have demonstrated that it maintains structural integrity under ambient temperatures but may require specialized storage solutions when exposed to extreme pH levels or light-sensitive environments. Such insights are critical for ensuring its viability in industrial-scale production and clinical trials.

In conclusion, 4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine (CAS No. 1261662-89-8) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its multifaceted applications in drug discovery, enzyme inhibition, and molecular modeling underscore its importance as a chemical entity with significant potential in modern pharmaceutical research. As methodologies continue to evolve, this compound will undoubtedly remain at the forefront of innovation in chemical biology.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd